N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide
Description
N1-(Benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide is a substituted oxalamide derivative characterized by a benzothiazole moiety at the N1 position and a meta-methylphenyl (m-tolyl) group at the N2 position. Benzothiazole derivatives are known for their bioactivity, including antimicrobial and antiviral properties, while the m-tolyl group may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-5-4-6-11(9-10)17-14(20)15(21)19-16-18-12-7-2-3-8-13(12)22-16/h2-9H,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJQEYURLBKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide typically involves the reaction of benzo[d]thiazol-2-amine with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the oxalamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites or allosteric sites on proteins, modulating their activity. The oxalamide moiety may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamides
Key Observations :
- Antiviral Activity : Compounds like 15 (thiazol-pyrrolidine hybrid) and 28 (chloro-fluorophenyl) exhibit antiviral or metabolic activity, suggesting that electron-withdrawing groups (e.g., Cl, F) enhance target binding .
- Flavoring Applications: S336 and related oxalamides (e.g., FAO/WHO No. 1768) act as umami agonists, with methoxy and pyridyl groups critical for receptor interaction .
- Metabolic Stability : Oxalamides with bulky substituents (e.g., adamantyl in 6 ) show resistance to enzymatic hydrolysis, while benzothiazole derivatives may exhibit similar stability .
Physicochemical and Analytical Data
NMR and Mass Spectrometry
- Compound 15 : LC-MS (APCI+) m/z 423.27 (M+H+); ¹H NMR signals at δ 7.41–7.82 ppm (aromatic protons) .
- Compound 28 : ESI-MS m/z 351.1 (M+H+); ¹H NMR δ 10.89 ppm (amide proton) .
- S336 : CAS 745047-53-4; structurally optimized for hTAS1R1/hTAS1R3 receptor activation .
Comparison with Target Compound : The benzothiazole ring in the target compound is expected to produce distinct ¹H NMR signals (e.g., δ 7.5–8.5 ppm for aromatic protons) and a higher molecular weight (~340–360 g/mol) compared to simpler aryl-substituted oxalamides .
Biological Activity
N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a benzothiazole ring and an oxalamide moiety , which contribute to its biological properties. The synthesis typically involves the reaction of benzo[d]thiazol-2-amine with m-tolyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran, often using triethylamine as a base to facilitate the formation of the oxalamide linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole component can engage with active or allosteric sites on proteins, while the oxalamide moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound's anticancer potential has been explored through various assays. For instance, studies involving similar benzothiazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms .
Enzyme Inhibition
Another promising area of research involves the compound's role as an enzyme inhibitor. It has been suggested that it may inhibit specific enzymes linked to inflammatory pathways or cancer progression. The detailed mechanisms remain under investigation, but preliminary data indicate a potential for therapeutic applications in modulating enzyme activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other compounds bearing similar structural motifs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Benzothiazole derivative | Anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Benzothiazole derivative | COX-1 inhibitory activities |
This compound stands out due to its specific combination of functional groups, which may impart distinct biological properties compared to these analogs.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antimicrobial Study : A recent study demonstrated that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at low micromolar concentrations, indicating strong efficacy .
- Cytotoxicity Assay : In vitro cytotoxicity assays revealed that compounds within the same class exhibited IC50 values in the range of 10–20 µM against various cancer cell lines, suggesting that this compound could also demonstrate similar activities pending further testing .
- Enzyme Inhibition Studies : Preliminary data indicate that the compound may inhibit enzymes involved in inflammatory responses, with ongoing research aimed at elucidating its precise mechanism of action and potential therapeutic applications in inflammation-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
